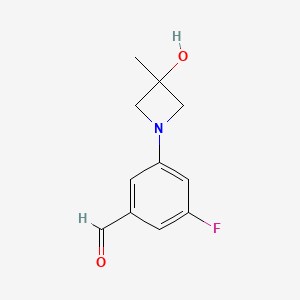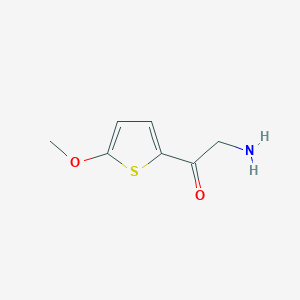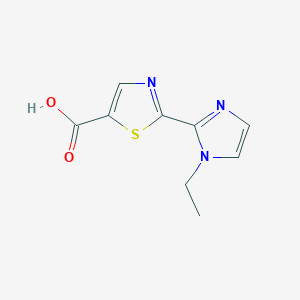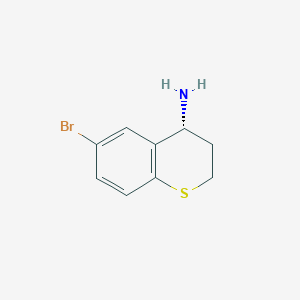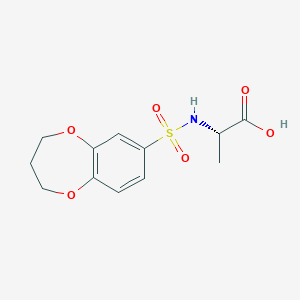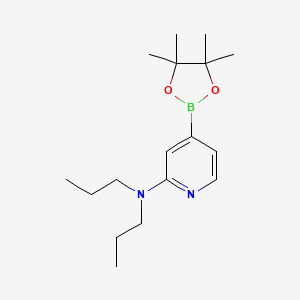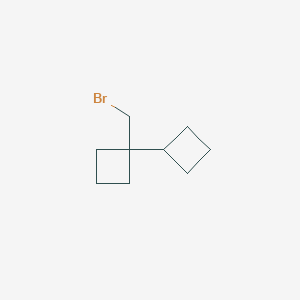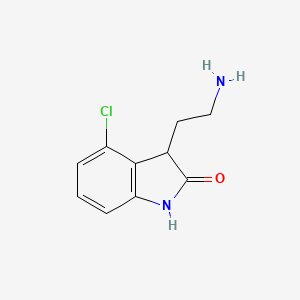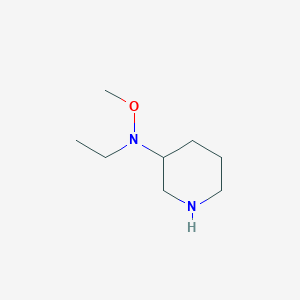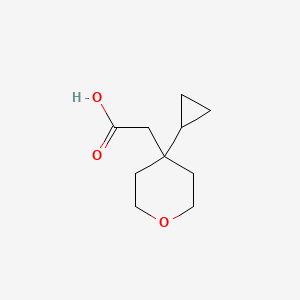
2-(4-Cyclopropyloxan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropyloxan-4-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxane ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyloxan-4-yl)acetic acid typically involves the formation of the oxane ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid, under acidic conditions to form the oxane ring. The cyclopropyl group can then be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale cyclopropanation reactions using safer and more efficient reagents.
化学反応の分析
Types of Reactions
2-(4-Cyclopropyloxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetic acid group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
科学的研究の応用
2-(4-Cyclopropyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(4-Cyclopropyloxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
類似化合物との比較
Similar Compounds
2-(Oxan-4-yl)acetic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the oxane ring.
Uniqueness
2-(4-Cyclopropyloxan-4-yl)acetic acid is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
2-(4-cyclopropyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)7-10(8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
InChIキー |
SEHIXHQTCFJRDA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CCOCC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



